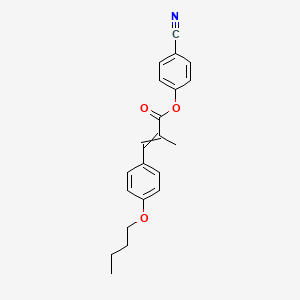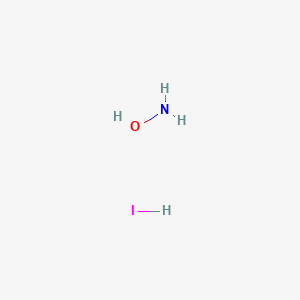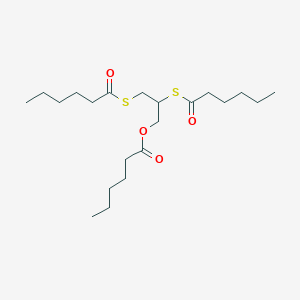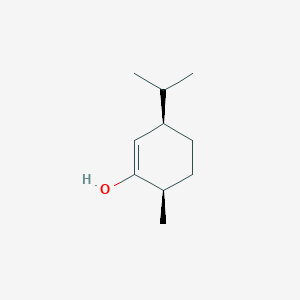
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with multiple methyl groups and an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexanone derivative with an appropriate alkyne precursor under basic conditions. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by nucleophilic addition to the cyclohexanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using reagents like bromine or chlorine under UV light.
Major Products
Oxidation: Formation of 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexanone.
Reduction: Formation of 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylheptane)cyclohexan-1-ol.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol exerts its effects depends on its interaction with molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can form hydrogen bonds with biological targets, influencing enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylbutane: A hydrocarbon with a similar branched structure but lacking functional groups.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: A cyclic peroxide with different reactivity.
1,3-Cyclohexadiene, 1,3,5,5-tetramethyl-: A diene with a similar cyclohexane core but different functional groups.
Uniqueness
2,2,5,5-Tetramethyl-1-(3,3,6-trimethylhept-1-yn-1-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring, multiple methyl groups, and an alkyne functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
61076-02-6 |
|---|---|
Formule moléculaire |
C20H36O |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-1-(3,3,6-trimethylhept-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C20H36O/c1-16(2)9-10-17(3,4)12-14-20(21)15-18(5,6)11-13-19(20,7)8/h16,21H,9-11,13,15H2,1-8H3 |
Clé InChI |
REPSYKPVNAHLJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C)(C)C#CC1(CC(CCC1(C)C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)






![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)



![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14609878.png)

